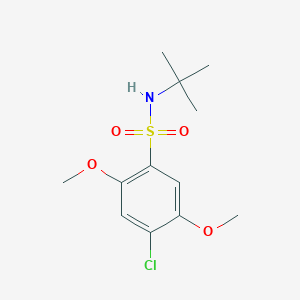
N-tert-butyl-4-chloro-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-4-chloro-2,5-dimethoxybenzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as CBBS, and it is a sulfonamide derivative that has a chlorine and two methoxy groups attached to the benzene ring. CBBS has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Wirkmechanismus
The mechanism of action of CBBS is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins in the body. CBBS has been shown to inhibit the activity of certain kinases, which are involved in various cellular processes such as cell growth and division. CBBS has also been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CBBS has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that CBBS can inhibit the proliferation of certain cancer cells, and it has also been shown to have anti-inflammatory effects. In vivo studies have shown that CBBS can reduce the severity of inflammatory diseases such as colitis and arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CBBS in lab experiments is its unique chemical structure, which allows for specific interactions with target proteins and enzymes. CBBS is also relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one limitation of CBBS is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving CBBS. One potential area of research is the development of CBBS derivatives with improved activity and selectivity. Another area of research is the investigation of CBBS in combination with other compounds, to determine if it has synergistic effects. Finally, further studies are needed to fully elucidate the mechanism of action of CBBS, which will help to guide future research efforts.
Synthesemethoden
The synthesis of CBBS involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
CBBS has been used in various scientific studies to investigate its potential applications. One of the primary applications of CBBS is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. CBBS has also been used in studies investigating its potential as an anti-inflammatory agent, as well as its effects on the immune system.
Eigenschaften
Molekularformel |
C12H18ClNO4S |
|---|---|
Molekulargewicht |
307.79 g/mol |
IUPAC-Name |
N-tert-butyl-4-chloro-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO4S/c1-12(2,3)14-19(15,16)11-7-9(17-4)8(13)6-10(11)18-5/h6-7,14H,1-5H3 |
InChI-Schlüssel |
NOGMCWXQAVSZLN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273421.png)
![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)



![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)

![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)

